molecular formula C25H24FN5O2 B2829920 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921513-70-4

5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2829920
CAS RN: 921513-70-4
M. Wt: 445.498
InChI Key: MQANYSYPFPSECM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrazolopyridine core could potentially be formed through a cyclization reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the piperazine ring might be involved in substitution reactions .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating promising antituberculosis activity.
  • Novel Antimicrobial Agents : In research by Mabkhot et al. (2016), new pyrazole, pyridine, and triazine derivatives incorporating a thiophene moiety were synthesized and showed potent antimicrobial activity, particularly against Aspergillus fumigates.

Anticancer and Antitumor Applications

  • Antitumor Activity : A study by Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, showing significant cytotoxicity against tumor cells, including human carcinoma, in vitro and in vivo.

Serotonin Receptor Antagonism

  • Serotonin 5-HT2 Antagonist : Watanabe et al. (1992) Watanabe et al. (1992) synthesized compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, showing potent 5-HT2 antagonist activity, potentially useful for neurological and psychiatric disorders.

Radiolabeled Antagonists for PET

  • PET Imaging : Research by Plenevaux et al. (2000) involved the development of [(18)F]p-MPPF, a radiolabeled antagonist for studying serotonin 5-HT(1A) receptors using positron emission tomography (PET).

Central Nervous System Applications

  • Central Dopamine and Serotonin Antagonism : Perregaard et al. (1992) Perregaard et al. (1992) synthesized a series of compounds exhibiting central dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential use in neuropsychiatric disorders.

properties

IUPAC Name

5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h3-11,16-17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANYSYPFPSECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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